Propyl[1-(thiophen-2-yl)ethyl]amine
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Overview
Description
Propyl[1-(thiophen-2-yl)ethyl]amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[1-(thiophen-2-yl)ethyl]amine typically involves several steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Propyl[1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene-2-carboxylic acid, while reduction can produce thiophene-2-ethylamine derivatives .
Scientific Research Applications
Propyl[1-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: It is used in the production of organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of Propyl[1-(thiophen-2-yl)ethyl]amine involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, thiophene derivatives are known to inhibit certain kinases and enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar in structure but lacks the
Biological Activity
Propyl[1-(thiophen-2-yl)ethyl]amine, a compound featuring a thiophene moiety, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential applications in medicine and research, supported by case studies and relevant data.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C11H15N
- Molecular Weight : 175.25 g/mol
The presence of the thiophene ring contributes to the compound's unique electronic properties, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various derivatives. Notably, it is involved in the creation of geldanamycin derivatives, which are known to inhibit Hepatitis C Virus (HCV) replication by targeting the heat shock protein 90 (Hsp90) pathway. This inhibition is crucial in the development of antiviral therapies .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria and fungi, showing promising results:
- Gram-positive bacteria : Exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Displayed moderate activity against Escherichia coli with an MIC of approximately 100 μg/mL .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
- Antiviral Activity : A study demonstrated that derivatives synthesized from this compound significantly inhibited HCV replication in vitro, showcasing its potential as a lead compound for antiviral drug development .
- Antibacterial Efficacy : Another investigation reported that the compound exhibited bactericidal activity against MRSA (Methicillin-resistant Staphylococcus aureus), with a biofilm inhibition concentration (MBIC) significantly lower than standard antibiotics like ciprofloxacin .
Biochemical Pathways
The compound's interaction with biological systems can be summarized as follows:
Biological Activity | Target/Effect | Outcome |
---|---|---|
Antiviral | Hsp90 | Inhibition of HCV replication |
Antimicrobial | Cell wall synthesis | Bactericidal effect on bacteria |
Anti-inflammatory | Cytokine production | Reduced inflammation |
Research Applications
This compound is being explored in various fields:
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-3-6-10-8(2)9-5-4-7-11-9/h4-5,7-8,10H,3,6H2,1-2H3 |
InChI Key |
QCPHSRPYXVWDCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=CS1 |
Origin of Product |
United States |
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